5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Description
Chemical Structure and Properties:
The compound 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide (CAS: 313555-66-7) features a pyridine-3-carboxamide core with a bromine substituent at the 5-position of the pyridine ring. The amide nitrogen is linked to a 6-methyl-1,3-benzothiazol-2-yl group. Its molecular formula is C₁₄H₁₀BrN₃OS, with a molecular weight of 348.22 g/mol .
Potential Applications: The benzothiazole moiety is frequently associated with antimicrobial, anticancer, and antiviral activities in medicinal chemistry.
Properties
IUPAC Name |
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c1-8-2-3-11-12(4-8)20-14(17-11)18-13(19)9-5-10(15)7-16-6-9/h2-7H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCHXVWNHVNKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Coupling with Pyridine-3-carboxamide: The final step involves coupling the brominated benzothiazole with pyridine-3-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variations :
- The target compound’s pyridine-3-carboxamide core contrasts with pyrimidine-4-carboxamide (Z14, ) and piperidine-1-carboxamide (Compound 35, ). Pyrimidine and piperidine cores may alter electronic properties and binding affinities due to differences in ring size and nitrogen positioning.
Benzothiazole Modifications: The 6-methyl substituent on the benzothiazole in the target compound differs from 6-ethoxy in Z14 .
Halogen and Functional Group Impact: Bromine at pyridine-5 in the target compound vs. pyrimidine-5 in Z14 or benzodiazole-4 in Compound 35 may influence steric interactions in biological targets. The thiazolidinone ring in compounds 6a–j introduces a sulfur-rich pharmacophore linked to antimicrobial activity, absent in the target compound.
Biological Activity Insights: Compounds 6a–j exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), attributed to the thiazolidinone moiety and aryl substitutions . The target compound’s lack of this ring suggests divergent applications. No activity data are provided for the target compound, Z14, or Compound 35, limiting direct functional comparisons.
Molecular Weight and Solubility :
- The target compound’s MW (348.22 g/mol) is lower than Compound 35 (MW ~460 g/mol) , which may favor better bioavailability.
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